methyl 3,4,5-tris[(3S)-3,7-dimethyloct-6-enoxy]benzoate
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Overview
Description
Methyl 3,4,5-tris[(3S)-3,7-dimethyloct-6-enoxy]benzoate is a complex organic compound with a unique structure that includes multiple ether linkages and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,4,5-tris[(3S)-3,7-dimethyloct-6-enoxy]benzoate typically involves the esterification of 3,4,5-trihydroxybenzoic acid with 3,7-dimethyloct-6-enol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4,5-tris[(3S)-3,7-dimethyloct-6-enoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amides, thioesters
Scientific Research Applications
Methyl 3,4,5-tris[(3S)-3,7-dimethyloct-6-enoxy]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 3,4,5-tris[(3S)-3,7-dimethyloct-6-enoxy]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzyme activity, leading to changes in metabolic pathways.
Interacting with cellular membranes: Altering membrane fluidity and permeability, affecting cell signaling and transport processes.
Scavenging free radicals: Acting as an antioxidant to neutralize reactive oxygen species and protect cells from oxidative damage.
Comparison with Similar Compounds
Methyl 3,4,5-tris[(3S)-3,7-dimethyloct-6-enoxy]benzoate can be compared with other similar compounds, such as:
Methyl 3,4,5-trimethoxybenzoate: Similar structure but with methoxy groups instead of dimethyloct-6-enoxy groups.
Methyl 3,4,5-tris(benzyloxy)benzoate: Contains benzyloxy groups, used in the synthesis of gallic acid derivatives.
Methyl 3,4,5-trihydroxybenzoate:
Properties
CAS No. |
798567-88-1 |
---|---|
Molecular Formula |
C38H62O5 |
Molecular Weight |
598.9 g/mol |
IUPAC Name |
methyl 3,4,5-tris[(3S)-3,7-dimethyloct-6-enoxy]benzoate |
InChI |
InChI=1S/C38H62O5/c1-28(2)14-11-17-31(7)20-23-41-35-26-34(38(39)40-10)27-36(42-24-21-32(8)18-12-15-29(3)4)37(35)43-25-22-33(9)19-13-16-30(5)6/h14-16,26-27,31-33H,11-13,17-25H2,1-10H3/t31-,32-,33-/m0/s1 |
InChI Key |
QEQITJYZIFZGPD-ZDCRTTOTSA-N |
Isomeric SMILES |
C[C@@H](CCC=C(C)C)CCOC1=CC(=CC(=C1OCC[C@@H](C)CCC=C(C)C)OCC[C@@H](C)CCC=C(C)C)C(=O)OC |
Canonical SMILES |
CC(CCC=C(C)C)CCOC1=CC(=CC(=C1OCCC(C)CCC=C(C)C)OCCC(C)CCC=C(C)C)C(=O)OC |
Origin of Product |
United States |
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